![molecular formula C18H16N6O2 B2453366 (2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone CAS No. 1448070-35-6](/img/structure/B2453366.png)
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a benzoimidazole ring and an azetidine ring . It’s worth noting that imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .
Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Anti-Tubercular Activity
This compound has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that it could be used in the development of new drugs for treating tuberculosis .
Antiproliferative Effects
The compound has demonstrated antiproliferative effects on lung adenocarcinoma cell lines . This indicates its potential use in cancer research and treatment, particularly for lung cancer .
Antibacterial Activity
The compound has shown antibacterial activity . This suggests that it could be used in the development of new antibacterial drugs .
Antifungal Activity
In addition to its antibacterial properties, the compound has also demonstrated antifungal activity . This indicates its potential use in the treatment of fungal infections .
Synthesis of Novel Drugs
The compound is a key component in the synthesis of novel drugs . Its unique structure and properties make it a valuable building block in the development of new pharmaceuticals .
Development of Functional Molecules
The compound is used in the development of functional molecules that have a variety of everyday applications . This includes the development of dyes for solar cells and other optical applications, functional materials, and catalysis .
Antimicrobial Evaluation
The compound has been used in antimicrobial evaluation studies . This suggests its potential use in the development of new antimicrobial agents .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies . This suggests its potential use in understanding the absorption, distribution, metabolism, and excretion of drugs .
Future Directions
properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-16(12-10-22(11-12)17(26)14-9-19-5-6-20-14)24-8-7-23-15-4-2-1-3-13(15)21-18(23)24/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOHEWPFGDRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone |
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